molecular formula C8H10N2S B7817431 3-pyridin-2-ylpropanimidothioic acid

3-pyridin-2-ylpropanimidothioic acid

Cat. No.: B7817431
M. Wt: 166.25 g/mol
InChI Key: DTBYSYRKPJPTJH-UHFFFAOYSA-N
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Description

The compound with the identifier “3-pyridin-2-ylpropanimidothioic acid” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is a unique chemical entity with specific properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-pyridin-2-ylpropanimidothioic acid involves several synthetic routes. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavities, enhancing the solubility and stability of the compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-2-ylpropanimidothioic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-pyridin-2-ylpropanimidothioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-pyridin-2-ylpropanimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-pyridin-2-ylpropanimidothioic acid can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. Its ability to form stable inclusion complexes with cyclodextrins, for example, enhances its solubility and stability, making it particularly useful in various applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

3-pyridin-2-ylpropanimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c9-8(11)5-4-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBYSYRKPJPTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CCC(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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